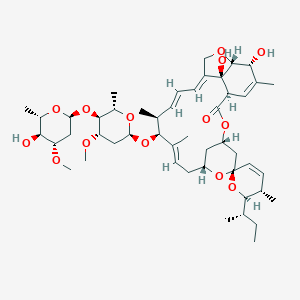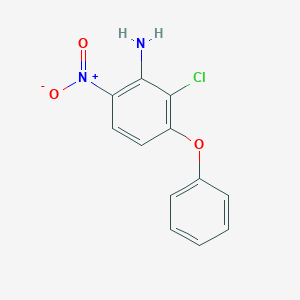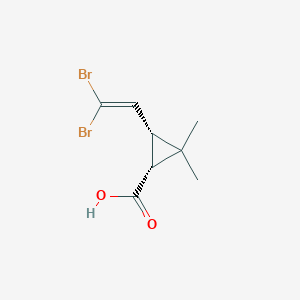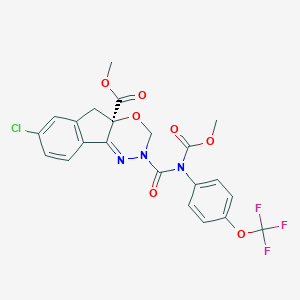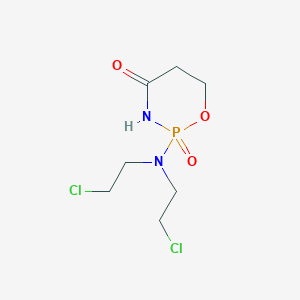
4-酮环磷酰胺
描述
4-氧代环磷酰胺是烷化剂环磷酰胺的一种无活性代谢产物。 它是通过醛脱氢酶从环磷酰胺经4-羟基环磷酰胺中间体形成的 。 环磷酰胺被广泛用作化疗中各种癌症和自身免疫性疾病的细胞抑制药物 .
科学研究应用
4-氧代环磷酰胺主要用于研究环磷酰胺的代谢和药代动力学。其应用包括:
化学: 了解环磷酰胺转化过程中的代谢途径和酶促反应。
生物学: 研究醛脱氢酶在药物代谢中的作用。
医学: 研究环磷酰胺在化疗中的药代动力学和副作用。
作用机制
4-氧代环磷酰胺本身无活性,不会产生明显的药理作用。其前体环磷酰胺在肝脏中被激活形成4-羟基环磷酰胺,然后形成醛磷酰胺。醛磷酰胺进一步转化为磷酰胺氮芥和丙烯醛,它们是细胞毒作用的起因。 磷酰胺氮芥烷化DNA,导致细胞死亡,而丙烯醛导致毒性 .
生化分析
Biochemical Properties
4-Ketocyclophosphamide is produced through the enzymatic hydroxylation of cyclophosphamide . This process involves liver cytochrome P450 (CYP) enzymes, which convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide . The overoxidized product of this reaction is 4-Ketocyclophosphamide .
Cellular Effects
The cellular effects of 4-Ketocyclophosphamide are not significantly different from those of 4-hydroxycyclophosphamide . In human cancer cell lines (HepG2 and MCF-7), 4-hydroxycyclophosphamide induced cytotoxicity and genotoxicity .
Molecular Mechanism
The molecular mechanism of 4-Ketocyclophosphamide involves its formation from 4-hydroxycyclophosphamide, which is the main cause of toxicity . Aldophosphamide, another metabolite, is the pharmacologically active compound, and it amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .
Temporal Effects in Laboratory Settings
It is known that cyclophosphamide and its metabolites undergo a process of autoinduction, where the balance between metabolic activation and inactivation changes over time .
Dosage Effects in Animal Models
Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, has been shown to have increased anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice .
Metabolic Pathways
4-Ketocyclophosphamide is involved in the metabolic pathways of cyclophosphamide, which are mediated by liver cytochrome P450 (CYP) enzymes . These enzymes convert cyclophosphamide into 4-hydroxycyclophosphamide, which can then be overoxidized to form 4-Ketocyclophosphamide .
Transport and Distribution
Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .
准备方法
合成路线和反应条件
4-氧代环磷酰胺是通过涉及4-羟基环磷酰胺中间体的代谢途径从环磷酰胺合成的。 该转化由醛脱氢酶催化 。反应条件通常涉及生物系统中的酶促过程。
工业生产方法
4-氧代环磷酰胺的工业生产并不常见,因为它主要是在体内形成的代谢产物。 环磷酰胺本身是通过双(2-氯乙基)胺与氧氯化磷反应,然后进行水解和环化工业生产的 .
化学反应分析
反应类型
4-氧代环磷酰胺会发生各种化学反应,包括:
氧化: 环磷酰胺转化为4-羟基环磷酰胺,随后转化为4-氧代环磷酰胺。
还原: 这种化合物通常不会观察到还原反应。
取代: 关于取代反应的数据有限。
常用试剂和条件
氧化: 由生物系统中的醛脱氢酶催化。
还原和取代: 4-氧代环磷酰胺的还原和取代反应没有得到很好的记录。
形成的主要产物
相似化合物的比较
类似化合物
环磷酰胺: 母体化合物,广泛用于化疗。
4-羟基环磷酰胺: 代谢途径中的活性中间体。
醛磷酰胺: 另一种导致形成细胞毒性代谢产物的中间体。
磷酰胺氮芥: 负责DNA烷化的活性细胞毒性代谢产物。
丙烯醛: 导致副作用的有毒副产物
独特性
4-氧代环磷酰胺作为无活性代谢产物的角色是独一无二的,它提供了对环磷酰胺的激活和解毒过程中涉及的代谢途径和酶促过程的见解 .
属性
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZHOCORXMDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031077 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27046-19-1 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-KETOCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


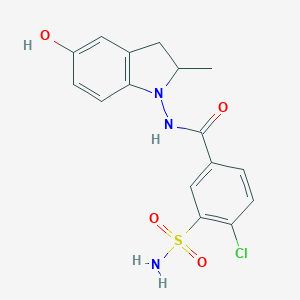
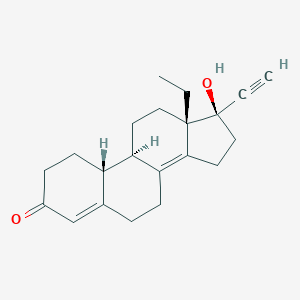
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
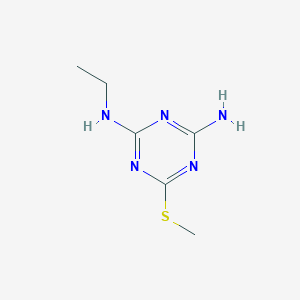
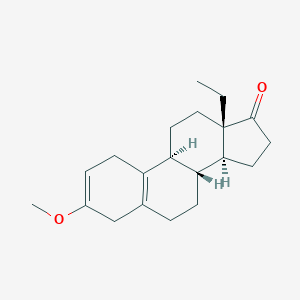
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
